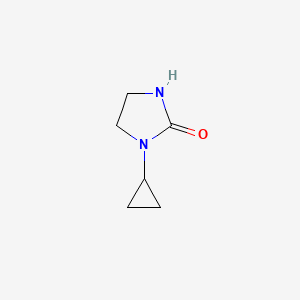
1-(5-アミノ-4H-1,2,4-トリアゾール-3-イル)ピペリジン-4-カルボン酸
説明
1-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring and a piperidine ring, making it a valuable intermediate in organic synthesis.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
Target of Action
It is a representative of aminoazolecarboxylic acids, which are known to form heteroaromatic oligoamides and affect gene expression .
Mode of Action
Aminoazolecarboxylic acids, to which this compound belongs, are known to form heteroaromatic oligoamides and affect gene expression . This suggests that the compound may interact with its targets by forming oligoamides and influencing gene expression.
Biochemical Pathways
Given its potential to affect gene expression , it can be inferred that it may influence various biochemical pathways that are regulated by gene expression.
Result of Action
As a representative of aminoazolecarboxylic acids, it is known to form heteroaromatic oligoamides and affect gene expression . This suggests that it may have a broad range of molecular and cellular effects, depending on the specific genes it influences.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the use of aminoguanidine hydrochloride and succinic anhydride as starting materials.
Formation of N-guanidinosuccinimide: The aminoguanidine hydrochloride reacts with succinic anhydride to form N-guanidinosuccinimide.
Introduction of Piperidine: The N-guanidinosuccinimide is then reacted with piperidine under specific reaction conditions, such as microwave irradiation, to introduce the piperidine ring.
Final Steps: The resulting compound undergoes further purification to obtain the final product, 1-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different substituted derivatives of the original compound can be synthesized.
類似化合物との比較
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure but differ in the presence of a propanamide group.
4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound has an isopropyl group attached to the triazole ring, distinguishing it from the target compound.
Uniqueness: 1-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid is unique due to its combination of a triazole ring and a piperidine ring, which provides distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c9-7-10-8(12-11-7)13-3-1-5(2-4-13)6(14)15/h5H,1-4H2,(H,14,15)(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOXDPNEPJIQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183240 | |
| Record name | 1-(3-Amino-1H-1,2,4-triazol-5-yl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-54-5 | |
| Record name | 1-(3-Amino-1H-1,2,4-triazol-5-yl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Amino-1H-1,2,4-triazol-5-yl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)




![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)






